2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Description
2-(4-Bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to an acetamide backbone, with the nitrogen atom of the acetamide connected to an ethyl group bearing a 2-oxopyrimidin-1(2H)-yl moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSANDKSNXBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
A widely employed strategy involves the activation of 4-bromophenylacetic acid to its corresponding acyl chloride, followed by coupling with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (Figure 1).
Procedure :
- Synthesis of 4-bromophenylacetyl chloride :
- 4-Bromophenylacetic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material.
- Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
- Coupling with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine :
- The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 2-(2-oxopyrimidin-1(2H)-yl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
- The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound in 65–72% yield.
Key Considerations :
Carbodiimide-Mediated Coupling
For enhanced control over reaction kinetics, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed (Table 1).
Procedure :
- Activation of 4-bromophenylacetic acid :
- 4-Bromophenylacetic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in dichloromethane (DCM) at 0°C.
- The mixture is stirred for 30 minutes to form the active ester intermediate.
- Amine coupling :
Table 1. Optimization of EDC/HOBt-Mediated Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 75 |
| Reaction Time | 24 h | 78 |
| Base | Triethylamine | 72 |
Synthesis of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine
The amine precursor is synthesized via nucleophilic substitution or reductive amination (Figure 2).
Method A: Nucleophilic Substitution
- Preparation of 1-chloro-2-(2-oxopyrimidin-1(2H)-yl)ethane :
- Amination :
Method B: Reductive Amination
- 2-Oxopyrimidinecarbaldehyde (1.0 equiv) is reacted with ethylenediamine (1.5 equiv) in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst.
- The reaction proceeds at 50°C for 8 hours, yielding the amine after filtration and solvent evaporation (68% yield).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, as confirmed by melting point analysis (mp 148–150°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- Strong absorption at 2100 cm⁻¹ (C≡N stretch, if azide intermediates are used) and 1650 cm⁻¹ (amide C=O stretch).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine or alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The interaction with molecular targets can lead to downstream effects such as the inhibition of pro-inflammatory cytokine production or modulation of neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinone and Pyrimidinone Cores
(a) AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
- Structural Differences: Replaces the pyrimidinone ring with a pyridinone core substituted with cyano, methoxyphenyl, and methyl groups.
- Synthetic Yield : Synthesized via a reported procedure, though yield data are unspecified .
(b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Structural Differences: Substitutes the ethyl-pyrimidinone linkage with a thioether (-S-) group.
- Physical Properties : Melting point >259°C, molecular weight 353.99 [M+H]+, and elemental analysis (C: 43.95%, N: 11.90%, S: 9.02%) .
- Implications : The thioether may enhance metabolic stability compared to oxygen-based linkages but reduce hydrogen-bonding capacity .
(c) 2-(4-(4-Bromophenyl)-6-(2-Hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4f)
- Structural Differences: Features a pyrimidin-2-ylamino group and additional hydroxyphenyl substituents.
- Spectroscopic Data : 1H NMR δ 1.80 (s, 1H), 4.00 (d, 2H), and MS m/z 477.39 [M+1]+ .
- Pharmacological Potential: Hydroxyphenyl groups may confer antioxidant activity, as seen in coumarin-based acetamides .
Compounds with Divergent Linkages and Substitutions
(a) 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
- Structural Differences: Replaces the pyrimidinone-ethyl group with a phenoxy linkage and hydroxymethylphenyl substituent.
(b) Coumarin-Acetamide Derivatives
Peptide Nucleic Acid (PNA)-Related Acetamides
Fmoc-PNA-C(Bhoc)-OH
- Structure : Contains a 2-oxopyrimidin-1(2H)-yl group linked to a glycine backbone via acetyl and Fmoc-protected ethylamine.
- Application: Used in oligonucleotide synthesis, highlighting the pyrimidinone’s role in nucleobase mimicry .
Comparative Analysis Table
Biological Activity
The compound 2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a derivative of acetamide featuring a brominated phenyl group and a pyrimidine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.20 g/mol. The compound features:
- A bromophenyl group which may enhance lipophilicity and biological activity.
- A pyrimidin-1(2H)-yl group that can participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.20 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antimicrobial Activity : Given the presence of the pyrimidine structure, it may exhibit antimicrobial properties by targeting bacterial enzymes.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. Compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess comparable activity.
Case Study 2: Cancer Cell Lines
In vitro studies on related compounds indicated that pyrimidine derivatives could induce apoptosis in cancer cell lines through caspase activation. This suggests a potential therapeutic role for our compound in cancer treatment.
Research Findings
Several research findings highlight the promising biological activities associated with compounds similar to this compound:
- Antiviral Activity : Pyrimidine derivatives have shown antiviral activity against RNA viruses, suggesting that this compound may also exhibit similar properties.
- Neuroprotective Effects : Certain studies indicate that brominated compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
